PROTAC |A-synuclein degrader 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC α-synuclein degrader 6 is a compound designed to target and degrade α-synuclein and tau proteins. These proteins are implicated in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The compound is a type of Proteolysis-Targeting Chimera (PROTAC), which facilitates the degradation of specific proteins by the ubiquitin-proteasome system .
準備方法
The synthesis of PROTAC α-synuclein degrader 6 involves creating a chimeric molecule that binds both the target protein (α-synuclein) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the ligand for α-synuclein: This involves creating a molecule that specifically binds to α-synuclein.
Synthesis of the ligand for the E3 ubiquitin ligase: This involves creating a molecule that binds to the E3 ubiquitin ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule
Industrial production methods for PROTAC compounds are still under development, with a focus on optimizing yield, purity, and scalability.
化学反応の分析
PROTAC α-synuclein degrader 6 undergoes several types of chemical reactions:
Binding reactions: The compound binds to α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of α-synuclein.
Proteasomal degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
Ligands: Specific ligands for α-synuclein and E3 ubiquitin ligase.
Linkers: Molecules that connect the ligands.
Catalysts: Catalysts that facilitate the conjugation reactions.
The major product formed from these reactions is the degraded α-synuclein protein.
科学的研究の応用
PROTAC α-synuclein degrader 6 has several scientific research applications:
Neurodegenerative disease research: The compound is used to study the degradation of α-synuclein and tau proteins in models of Parkinson’s disease and Alzheimer’s disease
Drug development: Researchers are exploring the potential of PROTAC α-synuclein degrader 6 as a therapeutic agent for neurodegenerative diseases
Protein degradation studies: The compound is used to investigate the mechanisms of targeted protein degradation and the ubiquitin-proteasome system
作用機序
The mechanism of action of PROTAC α-synuclein degrader 6 involves several steps:
Binding: The compound binds to both α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to α-synuclein.
Degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
The molecular targets involved are α-synuclein and the E3 ubiquitin ligase, and the pathway is the ubiquitin-proteasome system.
類似化合物との比較
PROTAC α-synuclein degrader 6 is unique in its ability to target both α-synuclein and tau proteins. Similar compounds include:
PROTAC α-synuclein degrader 1: Targets α-synuclein but with different ligands and linkers.
PROTAC tau degrader 1: Specifically targets tau proteins.
AUTOTAC compounds: Use a different mechanism involving autophagy-targeting chimeras.
特性
分子式 |
C37H39N5O9S |
---|---|
分子量 |
729.8 g/mol |
IUPAC名 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C37H39N5O9S/c1-23-5-10-27-30(21-23)52-35(40-27)24-6-8-25(9-7-24)38-13-15-48-17-19-50-20-18-49-16-14-39-32(44)22-51-29-4-2-3-26-33(29)37(47)42(36(26)46)28-11-12-31(43)41-34(28)45/h2-10,21,28,38H,11-20,22H2,1H3,(H,39,44)(H,41,43,45) |
InChIキー |
PWVHWGSXBYTNNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。